molecular formula C19H18ClF3N2O4 B11475533 Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11475533
M. Wt: 430.8 g/mol
InChI Key: KXOOURGKDRUYFU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with the following chemical structure:

Structure: C20H18ClN3O3\text{Structure: } \text{C}_{20}\text{H}_{18}\text{ClN}_3\text{O}_3 Structure: C20​H18​ClN3​O3​

This compound belongs to the class of pyrrole derivatives and exhibits interesting properties due to its unique substitution pattern. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route includes the following key transformations:

    Acylation: Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate is acylated with 4-chlorophenyl isocyanate to form the carbamate intermediate.

    Amidation: The carbamate intermediate undergoes amidation with 4-chloroaniline to yield the target compound.

Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound contains functional groups (hydroxyl and carbonyl) susceptible to oxidation.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group is feasible.

Common Reagents and Conditions:

    Acylation: Acyl chlorides (e.g., acetyl chloride) and base (pyridine).

    Amidation: Amine (4-chloroaniline) and coupling reagents (e.g., EDC/HOBt).

Major Products: The major product is the target compound itself.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its unique structure.

    Chemical Biology: Used as a probe in biological studies.

    Materials Science: Explored for material properties.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While no direct analogs exist, compounds with similar substitution patterns and functional groups may exhibit comparable reactivity and applications.

Properties

Molecular Formula

C19H18ClF3N2O4

Molecular Weight

430.8 g/mol

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)carbamoylamino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C19H18ClF3N2O4/c1-3-29-16(26)18(28,19(21,22)23)12-4-9-15(11(2)10-12)25-17(27)24-14-7-5-13(20)6-8-14/h4-10,28H,3H2,1-2H3,(H2,24,25,27)

InChI Key

KXOOURGKDRUYFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)C)(C(F)(F)F)O

Origin of Product

United States

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